molecular formula C10H10BrNO3 B13160011 (2S)-2-[(4-bromobenzoyl)amino]propanoic acid

(2S)-2-[(4-bromobenzoyl)amino]propanoic acid

Katalognummer: B13160011
Molekulargewicht: 272.09 g/mol
InChI-Schlüssel: MBQZBHPQRGQAJR-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[(4-bromophenyl)formamido]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromophenyl group attached to the alpha carbon of the amino acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-bromophenyl)formamido]propanoic acid typically involves the following steps:

    Formylation: The formylation of 4-bromoaniline to produce 4-bromobenzaldehyde.

    Amidation: The reaction of 4-bromobenzaldehyde with an amino acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of (2S)-2-[(4-bromophenyl)formamido]propanoic acid may involve large-scale bromination and formylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[(4-bromophenyl)formamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Bromophenol derivatives.

    Reduction: Amino acid derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(4-bromophenyl)formamido]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-2-[(4-bromophenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the formamido group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-[(4-chlorophenyl)formamido]propanoic acid: Similar structure with a chlorine atom instead of bromine.

    (2S)-2-[(4-fluorophenyl)formamido]propanoic acid: Contains a fluorine atom in place of bromine.

    (2S)-2-[(4-iodophenyl)formamido]propanoic acid: Features an iodine atom instead of bromine.

Uniqueness

(2S)-2-[(4-bromophenyl)formamido]propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s larger atomic size and different electronic properties compared to chlorine, fluorine, and iodine can result in distinct chemical behavior and biological activity.

Eigenschaften

Molekularformel

C10H10BrNO3

Molekulargewicht

272.09 g/mol

IUPAC-Name

(2S)-2-[(4-bromobenzoyl)amino]propanoic acid

InChI

InChI=1S/C10H10BrNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1

InChI-Schlüssel

MBQZBHPQRGQAJR-LURJTMIESA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Br

Kanonische SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.